molecular formula C4H5BN2O2 B108616 5-Pyrimidinylboronic acid CAS No. 109299-78-7

5-Pyrimidinylboronic acid

Cat. No. B108616
Key on ui cas rn: 109299-78-7
M. Wt: 123.91 g/mol
InChI Key: HZFPPBMKGYINDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872009B2

Procedure details

The title compounds, Example 14, 15 and 16, were obtained using a procedure analogous to that described in Example 8, using pyridine-3-ylboronic acid (24 mg, 0.20 mmol), 5-bromo-1-cyclopentyl-N-(2S,3R)-4-(6-ethyl-2,2-spirocyclopentylchroman-4-ylamino)-3-hydrodroxy-1-phenylbutan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (in Ex. 14, 100 mg, 0.15 mmol); pyridine-4-ylboronic acid (26 mg, 0.21 mmol), 5-bromo-1-cyclopentyl-N-(2S,3R)-4-(6-ethyl-2,2-spirocyclopentylchroman-4-ylamino)-3-hydrodroxy-1-phenylbutan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (in Ex. 15, 105 mg, 0.16 mmol) and pyrimidin-5-ylboronic acid (13 mg, 0.10 mmol), 5-bromo-1-cyclopentyl-N-(2S,3R)-4-(6-ethyl-2,2-spirocyclopentylchroman-4-ylamino)-3-hydrodroxy-1-phenylbutan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (in Ex. 16, 50 mg, 0.08 mmol), respectively, to afford the title compound Example 14 as a light brown solid (MS m/z: 661(M+1); title compound Example 15 as a light yellow solid; and title compound Example 16 (MS m/z: 662(M+1).
[Compound]
Name
Example 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
title compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=C[CH:4]=[C:3]([B:7]([OH:9])[OH:8])[CH:2]=1.[O:10]=[C:11]1[NH:16][CH:15]=[C:14]([C:17]([NH2:19])=[O:18])[CH:13]=[CH:12]1>>[N:16]1[CH:15]=[CH:14][C:13]([B:7]([OH:9])[OH:8])=[CH:12][CH:11]=1.[N:16]1[CH:4]=[C:3]([B:7]([OH:9])[OH:8])[CH:2]=[N:1][CH:6]=1.[O:10]=[C:11]1[NH:16][CH:15]=[C:14]([C:17]([NH2:19])=[O:18])[CH:13]=[CH:12]1

Inputs

Step One
Name
Example 14
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
title compounds
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
24 mg
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Step Four
Name
Quantity
100 mg
Type
reactant
Smiles
O=C1C=CC(=CN1)C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.21 mmol
AMOUNT: MASS 26 mg
Name
Type
product
Smiles
N1=CN=CC(=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mmol
AMOUNT: MASS 13 mg
Name
Type
product
Smiles
O=C1C=CC(=CN1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.08 mmol
AMOUNT: MASS 50 mg
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07872009B2

Procedure details

The title compounds, Example 14, 15 and 16, were obtained using a procedure analogous to that described in Example 8, using pyridine-3-ylboronic acid (24 mg, 0.20 mmol), 5-bromo-1-cyclopentyl-N-(2S,3R)-4-(6-ethyl-2,2-spirocyclopentylchroman-4-ylamino)-3-hydrodroxy-1-phenylbutan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (in Ex. 14, 100 mg, 0.15 mmol); pyridine-4-ylboronic acid (26 mg, 0.21 mmol), 5-bromo-1-cyclopentyl-N-(2S,3R)-4-(6-ethyl-2,2-spirocyclopentylchroman-4-ylamino)-3-hydrodroxy-1-phenylbutan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (in Ex. 15, 105 mg, 0.16 mmol) and pyrimidin-5-ylboronic acid (13 mg, 0.10 mmol), 5-bromo-1-cyclopentyl-N-(2S,3R)-4-(6-ethyl-2,2-spirocyclopentylchroman-4-ylamino)-3-hydrodroxy-1-phenylbutan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (in Ex. 16, 50 mg, 0.08 mmol), respectively, to afford the title compound Example 14 as a light brown solid (MS m/z: 661(M+1); title compound Example 15 as a light yellow solid; and title compound Example 16 (MS m/z: 662(M+1).
[Compound]
Name
Example 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
title compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=C[CH:4]=[C:3]([B:7]([OH:9])[OH:8])[CH:2]=1.[O:10]=[C:11]1[NH:16][CH:15]=[C:14]([C:17]([NH2:19])=[O:18])[CH:13]=[CH:12]1>>[N:16]1[CH:15]=[CH:14][C:13]([B:7]([OH:9])[OH:8])=[CH:12][CH:11]=1.[N:16]1[CH:4]=[C:3]([B:7]([OH:9])[OH:8])[CH:2]=[N:1][CH:6]=1.[O:10]=[C:11]1[NH:16][CH:15]=[C:14]([C:17]([NH2:19])=[O:18])[CH:13]=[CH:12]1

Inputs

Step One
Name
Example 14
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
title compounds
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
24 mg
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Step Four
Name
Quantity
100 mg
Type
reactant
Smiles
O=C1C=CC(=CN1)C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.21 mmol
AMOUNT: MASS 26 mg
Name
Type
product
Smiles
N1=CN=CC(=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mmol
AMOUNT: MASS 13 mg
Name
Type
product
Smiles
O=C1C=CC(=CN1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.08 mmol
AMOUNT: MASS 50 mg
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07872009B2

Procedure details

The title compounds, Example 14, 15 and 16, were obtained using a procedure analogous to that described in Example 8, using pyridine-3-ylboronic acid (24 mg, 0.20 mmol), 5-bromo-1-cyclopentyl-N-(2S,3R)-4-(6-ethyl-2,2-spirocyclopentylchroman-4-ylamino)-3-hydrodroxy-1-phenylbutan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (in Ex. 14, 100 mg, 0.15 mmol); pyridine-4-ylboronic acid (26 mg, 0.21 mmol), 5-bromo-1-cyclopentyl-N-(2S,3R)-4-(6-ethyl-2,2-spirocyclopentylchroman-4-ylamino)-3-hydrodroxy-1-phenylbutan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (in Ex. 15, 105 mg, 0.16 mmol) and pyrimidin-5-ylboronic acid (13 mg, 0.10 mmol), 5-bromo-1-cyclopentyl-N-(2S,3R)-4-(6-ethyl-2,2-spirocyclopentylchroman-4-ylamino)-3-hydrodroxy-1-phenylbutan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (in Ex. 16, 50 mg, 0.08 mmol), respectively, to afford the title compound Example 14 as a light brown solid (MS m/z: 661(M+1); title compound Example 15 as a light yellow solid; and title compound Example 16 (MS m/z: 662(M+1).
[Compound]
Name
Example 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
title compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=C[CH:4]=[C:3]([B:7]([OH:9])[OH:8])[CH:2]=1.[O:10]=[C:11]1[NH:16][CH:15]=[C:14]([C:17]([NH2:19])=[O:18])[CH:13]=[CH:12]1>>[N:16]1[CH:15]=[CH:14][C:13]([B:7]([OH:9])[OH:8])=[CH:12][CH:11]=1.[N:16]1[CH:4]=[C:3]([B:7]([OH:9])[OH:8])[CH:2]=[N:1][CH:6]=1.[O:10]=[C:11]1[NH:16][CH:15]=[C:14]([C:17]([NH2:19])=[O:18])[CH:13]=[CH:12]1

Inputs

Step One
Name
Example 14
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
title compounds
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
24 mg
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Step Four
Name
Quantity
100 mg
Type
reactant
Smiles
O=C1C=CC(=CN1)C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.21 mmol
AMOUNT: MASS 26 mg
Name
Type
product
Smiles
N1=CN=CC(=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mmol
AMOUNT: MASS 13 mg
Name
Type
product
Smiles
O=C1C=CC(=CN1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.08 mmol
AMOUNT: MASS 50 mg
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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